N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide
Description
N-(5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound characterized by a unique bicyclo[2.2.1]heptane scaffold fused with sulfur (thia) and nitrogen (aza) atoms. The structure includes:
- A 2-thia-5-azabicyclo[2.2.1]heptane core, introducing ring strain and conformational rigidity.
- A sulfonyl group bridging the bicyclo system to a thiazol-2-yl ring.
Properties
IUPAC Name |
N-[5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S3/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFTZQPEEUEZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a complex compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This structural uniqueness contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic framework, specifically the 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is known for its neuroactive properties due to interactions with neurotransmitter receptors. The presence of a thiazole and acetamide group further enhances its reactivity and potential biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S₃ |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 2034208-60-9 |
| Density | Not available |
| Melting Point | Not available |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in neuropharmacology. Here are some key findings related to the biological activity of this compound:
- Neuropharmacological Effects : Compounds resembling this structure have shown interactions with nicotinic acetylcholine receptors, which are crucial for cognitive functions and are implicated in neurodegenerative diseases .
- Antimicrobial Activity : Similar bicyclic compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens .
- Anti-inflammatory Properties : The compound's structural features may provide anti-inflammatory effects, making it a candidate for treating conditions involving inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Neurotransmitter Interaction : A study highlighted that derivatives of bicyclic amines can significantly modulate neurotransmitter receptor activity, enhancing cognitive function in animal models .
- Antimicrobial Screening : A library of structurally similar compounds was screened for antimicrobial activity, revealing several candidates that inhibited bacterial growth by over 90%, indicating robust antimicrobial potential .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Modulation : It may also modulate enzyme activity related to inflammatory responses or microbial resistance mechanisms.
Comparison with Similar Compounds
Bicyclic Core Variations
Key Observations :
- Unlike β-lactam antibiotics (e.g., cephalosporins), the target lacks a fused β-lactam ring, suggesting divergent mechanisms of action.
Functional Group Comparison
Functional Implications :
- The sulfonamide linkage in the target compound may improve metabolic stability compared to thioether-linked analogs (e.g., cephalosporins), which are prone to oxidation .
- The acetamide group offers hydrogen-bond donor/acceptor capacity, akin to tetrazole moieties in cephalosporins but with distinct electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
